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Compound of Interest

Compound Name: 2-(Difluoromethoxy)benzylamine

Cat. No.: B2406427

This guide provides an in-depth analysis of the physicochemical properties of 2-
(Difluoromethoxy)benzylamine, a key building block in modern medicinal chemistry. As
researchers and drug development professionals, a thorough understanding of a compound's
fundamental characteristics is paramount for its effective application. This document moves
beyond a simple data sheet, offering insights into the causality behind these properties and
providing robust, field-proven protocols for their validation. The integration of a difluoromethoxy
group onto the benzylamine scaffold imparts unique electronic and conformational properties,
making this compound a valuable intermediate in the synthesis of novel therapeutic agents.[1]

[2][3]

Core Compound Identity and Structure

Accurate identification is the foundation of all subsequent research. 2-
(Difluoromethoxy)benzylamine is a substituted aromatic amine with the following key
identifiers:

IUPAC Name: [2-(difluoromethoxy)phenyllmethanamine[4]

CAS Number: 243863-36-7[4][5]

Molecular Formula: CsHoF2NO[5][6]

Molecular Weight: 173.16 g/mol [4][6]
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o Chemical Structure:
Click to download full resolution via product page
Caption: 2D Structure of 2-(Difluoromethoxy)benzylamine.

The presence of the difluoromethoxy (-OCHF2) group is critical. Unlike the more common
trifluoromethoxy group, the C-H bond in the difluoromethoxy moiety can act as a weak
hydrogen bond donor, influencing conformational preferences and interactions with biological
targets.[3] The benzylamine portion is a well-established pharmacophore found in numerous
FDA-approved drugs, often interacting with key residues in enzyme active sites or receptors.[7]

[8]

Summary of Physicochemical Properties

The following table summarizes the key physicochemical data for 2-
(Difluoromethoxy)benzylamine as a liquid. It is crucial to note that several of these values are
predicted through computational models and should be experimentally verified for any cGMP

application.

Property Value Source
Physical State Liquid [1][5]
Appearance Clear, colorless to yellow liquid  [5][9][10]
Boiling Point 214.1 + 35.0 °C (Predicted) [1][2]
Density 1.196 + 0.06 g/cm? (Predicted) [11[2]
Refractive Index 1.4885 - 1.4935 @ 20°C 9]

pKa 8.60 £ 0.10 (Predicted) [6]
XLogP3 1.8 (Predicted) [4]

Lipophilicity and Solubility: A Deeper Dive

Lipophilicity, often expressed as LogP, is a critical parameter in drug design, influencing
absorption, distribution, metabolism, and excretion (ADME).[11] For 2-
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(Difluoromethoxy)benzylamine, the predicted LogP of 1.8 suggests a moderate level of
lipophilicity, indicating it is more soluble in organic solvents than in water.[4][12]

A positive LogP value signifies a higher concentration in the organic phase (typically n-octanol)
compared to the aqueous phase in a partition test.[11] A value of 1.8 implies an approximate
63:1 ratio of the compound in the organic versus the aqueous phase. This property is
consistent with safety data suggesting the compound is "not likely mobile in the environment
due its low water solubility".[5] While soluble in common organic solvents like ethanol and
methanol, its aqueous solubility is expected to be limited.[13]

Workflow for Experimental LogP Determination (Shake-
Flask Method)

The Shake-Flask method, while time-consuming, remains the gold standard for its accuracy.
[11] This protocol is a self-validating system, ensuring equilibrium is reached and
measurements are accurate.

Click to download full resolution via product page

Caption: Experimental workflow for LogP determination via the Shake-Flask method.

Acidity and Basicity Profile (pKa)

The pKa value is fundamental to understanding a compound's ionization state at different
physiological pHs, which directly impacts its solubility, permeability, and target binding. The
predicted pKa of 8.60 for 2-(Difluoromethoxy)benzylamine corresponds to the protonation of
the primary amine group (R-NHz + H* & R-NHs*).[6] This value indicates that at physiological
pH (7.4), the compound will exist predominantly in its protonated, cationic form, which typically
enhances aqueous solubility but may reduce membrane permeability compared to the neutral
form.
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The electron-withdrawing nature of the ortho-difluoromethoxy group is expected to decrease
the basicity of the benzylamine nitrogen (i.e., lower its pKa) compared to unsubstituted
benzylamine (pKa = 9.3). This is a key insight for medicinal chemists, as this electronic
modulation can be used to fine-tune the compound's properties.

Workflow for Experimental pKa Determination
(Potentiometric Titration)

Potentiometric titration is a robust method for determining the pKa of basic functional groups.
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Preparation

) [Ca\ibrale a pH meter with standard buffers (pH 4, 7, 1OD Erepare a standardized solution of a strong acid titrant (e.g., 0.1 M HC\)]

l Tilrilion

Elace the compound solution in a jacketed beaker at constant temperature (25"09

:

gluwly add aliquots of the HCl titrant while recording the pH after each addition |

!

[Continue titration well past the equivalence po\na

6epare a dilute solution (~0.01 M) of the in water or a I I mix (e.g.,

Data Analysis

Plot pH vs. Volume of titrant added.

@elermine the half-equivalence point (volume at which 5036 of the amine is protonatec))

fenderson-HasselbaIch

Ehe pKa is equal to the pH at the half-equivalence pomg
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Caption: Workflow for determining the pKa of a basic compound via potentiometric titration.
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Spectroscopic Characterization

Spectroscopic data provides an unequivocal fingerprint of the compound.

e Infrared (IR) Spectroscopy: An FTIR spectrum of 2-(Difluoromethoxy)benzylamine is
available, which is crucial for identifying its functional groups.[4] Key expected peaks include
N-H stretching vibrations for the primary amine (typically two bands around 3300-3400
cm~1), C-H stretches for the aromatic ring, and strong C-F and C-O stretching bands
associated with the difluoromethoxy group.[4][14]

» Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific spectra for this
compound were not found in the initial search, tH, 13C, and °F NMR would be essential for
full structural confirmation. The °F NMR would be particularly informative, showing a
characteristic doublet (split by the adjacent proton) for the -OCHF2 group.

Safety, Handling, and Storage

Proper handling is critical due to the compound's hazardous nature.

e Primary Hazards: The compound is classified as corrosive and causes severe skin burns
and eye damage.[4][5] Appropriate personal protective equipment (PPE), including chemical-
resistant gloves, safety goggles, and a lab coat, is mandatory.[5]

» Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[5]
Avoid inhalation of vapors. After handling, wash hands and any exposed skin thoroughly.[5]

» Storage: Store in a tightly sealed container in a cool, dry place, typically between 2-8°C.[1][2]
[6] It should be protected from light.[1][6]

Conclusion

2-(Difluoromethoxy)benzylamine is more than a mere chemical intermediate; it is a carefully
designed building block that leverages the unique properties of fluorine chemistry for advanced
applications in drug discovery. Its moderate lipophilicity, coupled with the basicity of its amine
group, provides a versatile scaffold for creating molecules with tailored ADME profiles. The
protocols and data presented in this guide offer a comprehensive framework for researchers to
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confidently utilize this compound in their synthetic and developmental workflows, ensuring both
scientific integrity and operational safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2406427#physicochemical-properties-of-2-
difluoromethoxy-benzylamine-as-a-liquid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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